5-Cyclopropoxypyridine-2,3-diamine
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Overview
Description
5-Cyclopropoxypyridine-2,3-diamine is a chemical compound with the molecular formula C8H11N3O and a molecular weight of 165.19 g/mol . This compound is characterized by a pyridine ring substituted with a cyclopropoxy group at the 5-position and amino groups at the 2 and 3 positions. It is a member of the pyridine family, which is known for its diverse applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxypyridine-2,3-diamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,3-diaminopyridine with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the cyclopropoxy group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropoxypyridine-2,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino groups, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Alkyl halides in the presence of a base like sodium hydride in DMF.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with altered electronic properties.
Substitution: Substituted pyridine derivatives with various functional groups.
Scientific Research Applications
5-Cyclopropoxypyridine-2,3-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and catalysts for chemical reactions
Mechanism of Action
The mechanism of action of 5-Cyclopropoxypyridine-2,3-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity by forming stable complexes. This inhibition can affect various biochemical pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2,3-Diaminopyridine: A precursor in the synthesis of 5-Cyclopropoxypyridine-2,3-diamine.
5-Methoxypyridine-2,3-diamine: Similar structure with a methoxy group instead of a cyclopropoxy group.
5-Ethoxypyridine-2,3-diamine: Contains an ethoxy group at the 5-position
Uniqueness
This compound is unique due to the presence of the cyclopropoxy group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H11N3O |
---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
5-cyclopropyloxypyridine-2,3-diamine |
InChI |
InChI=1S/C8H11N3O/c9-7-3-6(4-11-8(7)10)12-5-1-2-5/h3-5H,1-2,9H2,(H2,10,11) |
InChI Key |
LNOQJJUMEOWGFW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC(=C(N=C2)N)N |
Origin of Product |
United States |
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